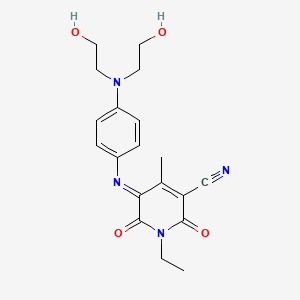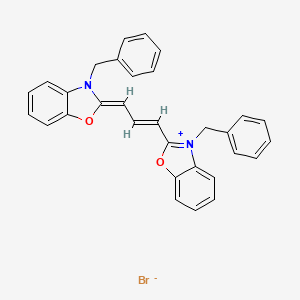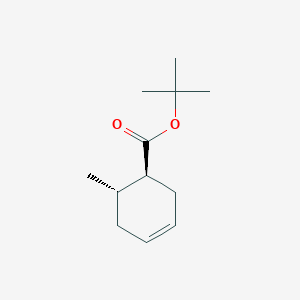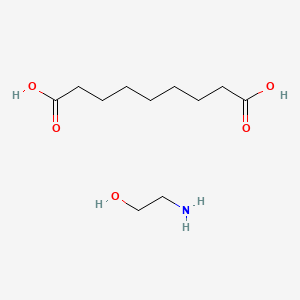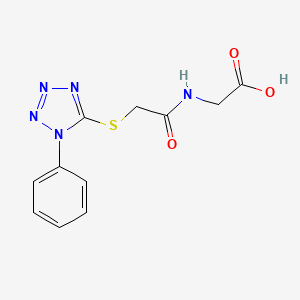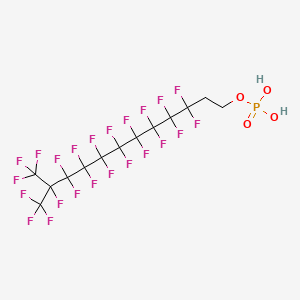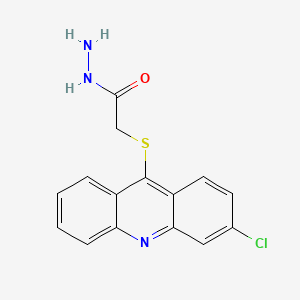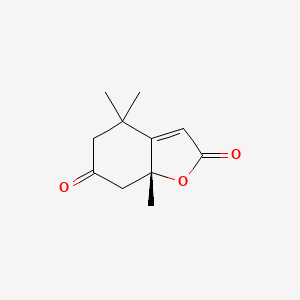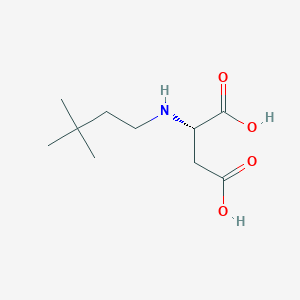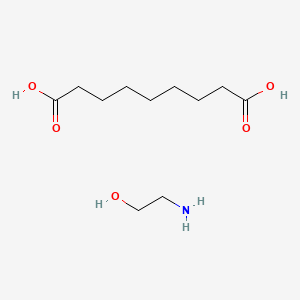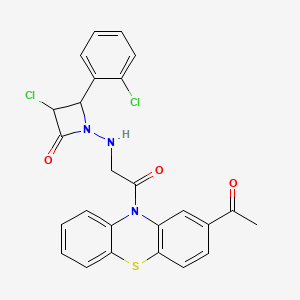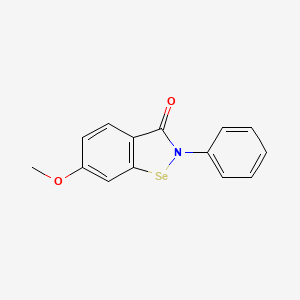
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure, which allows it to interact with different molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of diethylamine with 3-chloro-2-hydroxypropyl dodecyl ether under basic conditions to form the intermediate compound.
Quaternization: The intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a suitable solvent and catalyst to yield the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis protocols and as a component in buffer solutions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with lipid membranes and proteins. It can disrupt cell membranes, leading to cell lysis, and can also enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved often relate to membrane disruption and solubilization.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which provides it with excellent surfactant properties and the ability to interact with a wide range of molecular targets.
Propiedades
Número CAS |
94086-81-4 |
|---|---|
Fórmula molecular |
C25H50ClNO4 |
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(7-2,8-3)18-20-30-25(28)23(4)5;/h24,27H,4,6-22H2,1-3,5H3;1H/q+1;/p-1 |
Clave InChI |
HALQYYLIBACXCS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


